3-Methylcyclobutan-1-amine
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Overview
Description
3-Methylcyclobutan-1-amine is an organic compound with the molecular formula C5H11N It is a primary amine, characterized by a cyclobutane ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclobutan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable cyclobutane derivative. For instance, starting with 3-methylcyclobutanone, reductive amination can be employed using ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acid chlorides or anhydrides are typical reagents for forming amides
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Amides and other substituted derivatives
Scientific Research Applications
3-Methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 3-Methylcyclobutan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or the binding affinity of receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Cyclobutanamine: Lacks the methyl substitution, making it less sterically hindered.
3-Methylcyclopentan-1-amine: Contains a larger ring, which affects its chemical reactivity and biological activity.
N-Methylcyclobutanamine: The methyl group is attached to the nitrogen, altering its electronic properties and reactivity.
Uniqueness: 3-Methylcyclobutan-1-amine is unique due to its specific ring size and substitution pattern, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-methylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHDRVDLNQEOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634901 |
Source
|
Record name | 3-Methylcyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-06-6, 20826-77-1 |
Source
|
Record name | 3-Methylcyclobutanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89381-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcyclobutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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